2,5-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
“2,5-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical compound. It contains a benzenesulfonamide moiety, which is a common structural component in many pharmaceutical drugs due to its bioactivity . The compound also contains a tetrahydroquinoline ring, which is a type of heterocyclic compound that is often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group, a tosyl group, and a tetrahydroquinoline ring. The difluoro group on the benzene ring could potentially influence the electronic properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble .Scientific Research Applications
Synthesis and Characterization
The chemical compound 2,5-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a subject of interest in various scientific research areas, particularly in synthetic chemistry and pharmacology, due to its potential applications in developing new materials and therapeutic agents. Although the specific compound was not directly found in the search, related research provides insight into the applications of similar compounds.
For instance, research on tetrahydro-diepoxybenzo[de]isoquinoline derivatives highlights the importance of F⋯O interactions in the solid state, forming self-assembled dimers and 1D supramolecular chains. This study underscores the significance of fluorine atoms in facilitating unique chemical interactions and forming complex structures, which can be relevant to compounds like this compound (Grudova et al., 2020).
Applications in Medicinal Chemistry
Compounds with similar structural motifs have been explored for their potential in medicinal chemistry, particularly as inhibitors of various enzymes. A notable example is the design and synthesis of novel polyfluoro substituted pyrazoline type sulfonamides, which demonstrated significant inhibitory potency against acetylcholinesterase (AChE) and human carbonic anhydrase I and II enzymes. These findings suggest that derivatives of tetrahydroquinoline and benzenesulfonamide, including compounds like this compound, could serve as promising leads for the development of multi-target agents for treating diseases associated with these enzymes (Yamali et al., 2020).
Antitumor Potential
Another research area of interest is the exploration of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety for their antitumor properties. Such studies have shown that certain compounds exhibit potent and efficacious antitumor activity, suggesting the potential of this compound derivatives as a new class of antitumor agents. The specific activities of these compounds against various cancer cell lines indicate their potential application in cancer therapy (Alqasoumi et al., 2010).
Future Directions
Properties
IUPAC Name |
2,5-difluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S2/c1-15-4-9-19(10-5-15)32(29,30)26-12-2-3-16-6-8-18(14-21(16)26)25-31(27,28)22-13-17(23)7-11-20(22)24/h4-11,13-14,25H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRUTJWBCJTUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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